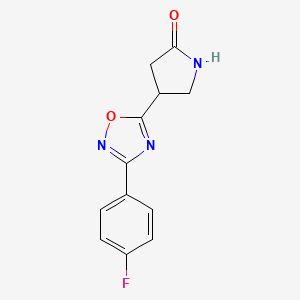

4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C12H10FN3O2 |

|---|---|

Molekulargewicht |

247.22 g/mol |

IUPAC-Name |

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |

InChI |

InChI=1S/C12H10FN3O2/c13-9-3-1-7(2-4-9)11-15-12(18-16-11)8-5-10(17)14-6-8/h1-4,8H,5-6H2,(H,14,17) |

InChI-Schlüssel |

VRDBCYQACXHIDY-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CNC1=O)C2=NC(=NO2)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Tiemann-Krüger Cyclization

The classical method involves reacting 4-fluorobenzamidoxime with activated carboxylic acid derivatives. For example:

-

4-Fluorobenzamidoxime Preparation :

-

Cyclization with Chloroacetyl Chloride :

Coupling Reagent-Mediated Synthesis

Modern approaches employ coupling agents to enhance efficiency:

-

EDC/DCC Activation :

Functionalization of Pyrrolidin-2-One

The pyrrolidin-2-one core must be functionalized at the 4-position to accommodate the oxadiazole ring.

Nickel-Catalyzed Cyclopropane Ring Opening

A novel route from donor-acceptor cyclopropanes involves:

-

Cyclopropane Synthesis :

-

Nickel Perchlorate-Induced Ring Opening :

-

Acetic Acid-Mediated Cyclization :

Palladium-Catalyzed Cross-Coupling

The oxadiazole and pyrrolidin-2-one moieties are conjugated via palladium-catalyzed reactions.

Stille Coupling

A patented method for analogous compounds employs:

-

Trimethylstannyl Oxadiazole Preparation :

-

Coupling with Halogenated Pyrrolidin-2-One :

Suzuki-Miyaura Coupling

An alternative uses boronic esters:

-

Oxadiazole Boronic Ester Synthesis :

-

Coupling with 4-Halopyrrolidin-2-One :

One-Pot Tandem Synthesis

Recent advancements combine multiple steps into a single vessel:

-

Amidoxime Formation and Cyclization :

-

Microwave-Assisted Optimization :

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Tiemann-Krüger | 70–80 | High purity | Requires toxic acyl chlorides |

| Stille Coupling | 60–70 | Regioselective | Toxic stannyl reagents |

| Suzuki Coupling | 55–65 | Mild conditions | Boronic ester synthesis complexity |

| One-Pot Tandem | 50–60 | Reduced purification steps | Lower yield |

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring the oxadiazole forms exclusively at the 5-position requires careful control of stoichiometry and temperature.

-

Catalyst Loading : Reducing Pd catalyst use from 5 mol% to 2 mol% with ligand additives (e.g., XPhos) maintains efficiency while lowering costs.

-

Solvent Effects : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(3-(4-Fluorphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach Reaktionsbedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zur Bildung verschiedener Derivate führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Fluorphenyl- und Oxadiazol-Einheiten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid, Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid, Lithiumaluminiumhydrid) und verschiedene Katalysatoren, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its pharmacological properties, particularly its anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |

These results suggest that the compound may act as a lead candidate for the development of novel anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can lower levels of pro-inflammatory cytokines in various models of inflammation. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one:

- Case Study on MCF-7 Cells : Treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy.

- Pharmacokinetics : Research indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Wirkmechanismus

The mechanism of action of 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and oxadiazole groups enhances its binding affinity and selectivity towards certain targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrrolidin-2-on: Eine Kernstruktur, die in vielen bioaktiven Molekülen mit vielfältigen biologischen Aktivitäten vorkommt.

Pyrrolidin-2,5-dione: Verbindungen mit ähnlichen strukturellen Merkmalen und biologischen Eigenschaften.

Prolinol: Ein Derivat von Pyrrolidin mit signifikanter biologischer Aktivität.

Einzigartigkeit

4-(3-(4-Fluorphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-on ist durch die Kombination seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der 4-Fluorphenylgruppe erhöht seine Lipophilie und Membranpermeabilität, während die 1,2,4-Oxadiazol-Einheit zu seiner Stabilität und Reaktivität beiträgt .

Biologische Aktivität

The compound 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of pyrrolidine and oxadiazole, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is . The structure features a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety that contains a fluorophenyl group.

Biological Activity Overview

Research indicates that compounds with oxadiazole and pyrrolidine structures exhibit significant biological activities, particularly in antimicrobial applications. The following sections detail specific findings regarding this compound's antibacterial and antifungal activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of similar oxadiazole derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli . The compound is hypothesized to exhibit comparable or enhanced activity due to the presence of the fluorine atom, which can influence electron distribution and enhance binding affinity to bacterial targets.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| A | S. aureus | 0.0039 |

| B | E. coli | 0.025 |

| C | P. aeruginosa | 0.015 |

Antifungal Activity

In addition to antibacterial properties, the compound may also exhibit antifungal activity. Similar compounds have shown effectiveness against various fungal strains:

- Fungal Strains Tested : Compounds structurally related to 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have demonstrated antifungal activity against Candida albicans and Fusarium oxysporum , with MIC values reported between to µM .

| Fungal Strain | MIC (µM) |

|---|---|

| C. albicans | 16.69 |

| F. oxysporum | 56.74 |

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the oxadiazole ring significantly affect biological activity:

- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and potentially increases membrane permeability, leading to improved antibacterial effects.

- Pyrrolidine Modifications : Variations in substituents on the pyrrolidine ring can modulate the compound's interaction with bacterial enzymes or cell walls.

Case Studies

A notable case study involved testing a series of oxadiazole derivatives in vitro:

- Study Design : A library of compounds was synthesized with varying substituents on both the oxadiazole and pyrrolidine rings.

- Results : Compounds exhibiting electron-withdrawing groups displayed superior antimicrobial properties compared to their electron-donating counterparts .

- : The study concluded that strategic modifications can lead to enhanced bioactivity, paving the way for future drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.